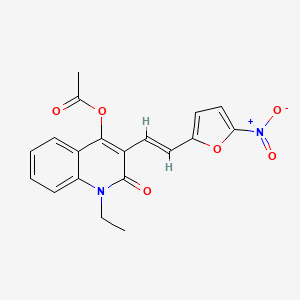
4-(Acetyloxy)-1-ethyl-3-(2-(5-nitro-2-furanyl)ethenyl)-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinone,4-(acetyloxy)-1-ethyl-3-[2-(5-nitro-2-furanyl)ethenyl]- is a complex organic compound that belongs to the class of quinolinones. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. This particular compound features a quinolinone core with various functional groups, including an acetyloxy group, an ethyl group, and a nitro-furanyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone,4-(acetyloxy)-1-ethyl-3-[2-(5-nitro-2-furanyl)ethenyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Acetyloxy Group: The acetyloxy group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Addition of the Ethyl Group: The ethyl group can be added through alkylation reactions using ethyl halides in the presence of a strong base such as sodium hydride.
Attachment of the Nitro-Furanyl Moiety: The nitro-furanyl group can be introduced through a coupling reaction with a nitro-furanyl derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2(1H)-Quinolinone,4-(acetyloxy)-1-ethyl-3-[2-(5-nitro-2-furanyl)ethenyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinolinone derivatives with hydrogenated functional groups.
Substitution: Formation of substituted quinolinone derivatives with various functional groups replacing the original ones.
科学的研究の応用
2(1H)-Quinolinone,4-(acetyloxy)-1-ethyl-3-[2-(5-nitro-2-furanyl)ethenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2(1H)-Quinolinone,4-(acetyloxy)-1-ethyl-3-[2-(5-nitro-2-furanyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression and replication.
Modulating Signaling Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
- 2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-nitro-2-furanyl)-2-propenenitrile
- 3-(2-Furyl)-5-[2-(5-nitro-2-furyl)vinyl]-2-phenyl-2,3-dihydro-1H-pyrazole
Uniqueness
2(1H)-Quinolinone,4-(acetyloxy)-1-ethyl-3-[2-(5-nitro-2-furanyl)ethenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
74693-56-4 |
|---|---|
分子式 |
C19H16N2O6 |
分子量 |
368.3 g/mol |
IUPAC名 |
[1-ethyl-3-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-2-oxoquinolin-4-yl] acetate |
InChI |
InChI=1S/C19H16N2O6/c1-3-20-16-7-5-4-6-14(16)18(26-12(2)22)15(19(20)23)10-8-13-9-11-17(27-13)21(24)25/h4-11H,3H2,1-2H3/b10-8+ |
InChIキー |
FMHXOOUSZWESDI-CSKARUKUSA-N |
異性体SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)/C=C/C3=CC=C(O3)[N+](=O)[O-])OC(=O)C |
正規SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C=CC3=CC=C(O3)[N+](=O)[O-])OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


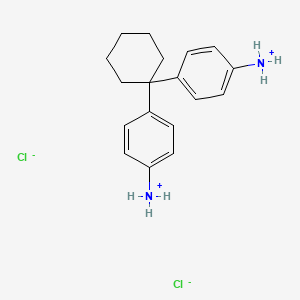


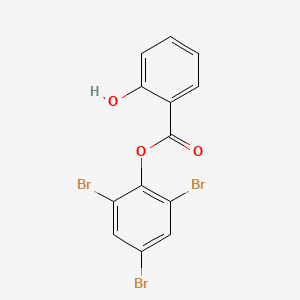
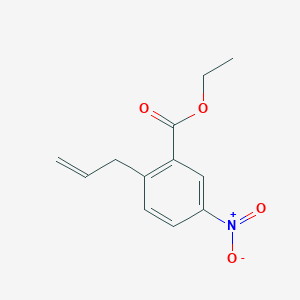
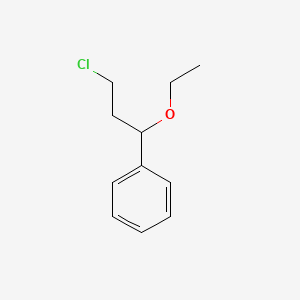
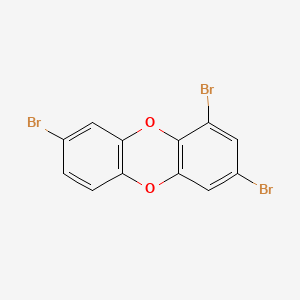
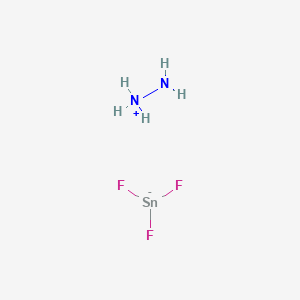
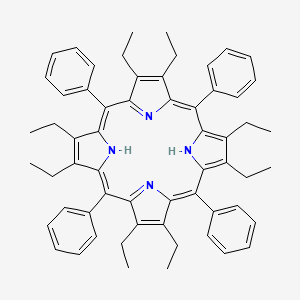

![(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one](/img/structure/B13790106.png)
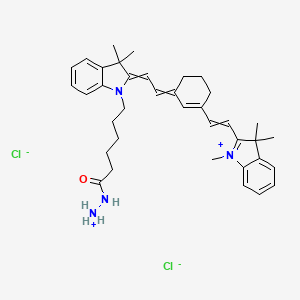
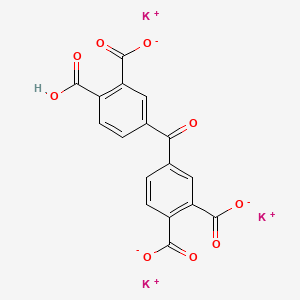
![2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-](/img/structure/B13790140.png)
